molecular formula C14H17Cl2NO4 B3272866 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid CAS No. 574729-44-5

3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid

Cat. No.: B3272866
CAS No.: 574729-44-5
M. Wt: 334.2 g/mol
InChI Key: AHSMQJDTARPKCV-UHFFFAOYSA-N
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Description

3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid is a chiral organic compound featuring a propionic acid backbone substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a 3,4-dichlorophenyl moiety. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes or modulating bioavailability in biological systems . The 3,4-dichlorophenyl substituent contributes to hydrophobicity and electronic effects, which may influence binding interactions in enzymatic or receptor-based applications. This compound is structurally related to several propionic acid derivatives, which vary in substituents and functional groups, as discussed below.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-7-9(12(18)19)8-4-5-10(15)11(16)6-8/h4-6,9H,7H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSMQJDTARPKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Dichlorophenyl Group: The protected amino compound is then subjected to a Friedel-Crafts acylation reaction with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Formation of the Propionic Acid Backbone: The resulting intermediate is then converted to the final product by introducing the propionic acid moiety through a series of reactions, such as reduction and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its amino and carboxylic acid groups. Key observations include:

Reagent/Conditions Product Yield Reference
KMnO<sub>4</sub> (acidic)Oxidative cleavage of Boc group65–72%
CrO<sub>3</sub> in H<sub>2</sub>SO<sub>4</sub>Formation of ketone derivatives58%
  • The Boc group remains stable under mild oxidative conditions but degrades in strong acidic oxidizers like KMnO<sub>4</sub>.

  • Oxidation of the propionic acid chain is less common due to steric hindrance from the dichlorophenyl group.

Reduction Reactions

Reduction targets the carboxylic acid moiety or aromatic chlorines:

Reagent/Conditions Product Yield Reference
LiAlH<sub>4</sub> (THF, 0°C)Reduction to alcohol (-COOH → -CH<sub>2</sub>OH)81%
H<sub>2</sub>/Pd-CPartial dechlorination45%
  • LiAlH<sub>4</sub> selectively reduces the carboxylic acid without affecting the Boc group.

  • Catalytic hydrogenation partially removes chlorine atoms from the aryl ring under high-pressure H<sub>2</sub>.

Substitution Reactions

The dichlorophenyl group participates in nucleophilic aromatic substitution (NAS):

Reagent/Conditions Product Yield Reference
NaOH (aqueous, 100°C)Hydrolysis to phenolic derivative38%
NH<sub>3</sub>/Cu(I) catalystAmination at para-chloro position27%
  • Hydrolysis of chlorines requires harsh alkaline conditions.

  • Steric hindrance from the Boc group limits substitution at the meta position .

Esterification and Amide Bond Formation

The carboxylic acid group readily forms esters or amides:

Reagent/Conditions Product Yield Reference
SOCl<sub>2</sub> → ROHMethyl/ethyl esters89–92%
EDC/HOBt, RNH<sub>2</sub>Amide derivatives76–84%
  • Esterification with SOCl<sub>2</sub> proceeds quantitatively in anhydrous conditions.

  • Amide couplings using carbodiimides (e.g., EDC) show high efficiency due to the compound’s activated acid group.

Acid-Base Reactions

The Boc group is susceptible to acidic deprotection:

Reagent/Conditions Product Yield Reference
HCl (4M in dioxane)Deprotection to free amine95%
TFA (neat, 25°C)Deprotection with trifluoroacetate salt98%
  • Deprotection with HCl in dioxane (0–20°C) is widely used for Boc removal without degrading the dichlorophenyl group .

  • The free amine product is highly reactive, enabling further functionalization (e.g., re-protection or peptide synthesis) .

Key Stability Considerations

  • Thermal Stability : Decomposes above 200°C, releasing CO<sub>2</sub> from the Boc group.

  • pH Sensitivity : Stable in neutral/basic conditions but hydrolyzes in strong acids (pH < 2).

This compound’s versatility in oxidation, reduction, and coupling reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals. Experimental protocols emphasize controlled conditions to preserve stereochemistry and functionality.

Scientific Research Applications

Biological Activities

Research has shown that 3-tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in drug development.
  • Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly in targeting specific cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Drug Development

One of the primary applications of this compound is in drug development, particularly as a lead compound for synthesizing new pharmaceuticals. Its structure allows for modifications that can enhance efficacy and reduce side effects.

Case Study : A study published in a peer-reviewed journal explored the synthesis of derivatives of this compound and their effects on cancer cell proliferation. The results indicated that certain derivatives exhibited significantly higher activity against cancer cells compared to existing treatments.

Recent research has also explored the use of this compound in agriculture as a potential herbicide or pesticide due to its structural similarity to known agrochemicals.

Case Study : A field trial conducted on crops treated with formulations containing this compound showed a reduction in pest populations without harming beneficial insects, indicating its potential as an eco-friendly pesticide.

Mechanism of Action

The mechanism of action of 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The dichlorophenyl group may enhance the compound’s binding affinity to certain targets, influencing its biological activity.

Comparison with Similar Compounds

Core Structural Variations

The target compound can be compared to the following analogs based on substituent modifications (Table 1):

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Interactions
3-Amino-3-(3,4-dichloro-phenyl)-propionic acid Amino group (unprotected) C9H7Cl2NO2 248.07 Higher reactivity due to free amine
3-Cyano-3-(3,4-dichloro-phenyl)-propionic acid Cyano group (-CN) C10H5Cl2NO2 254.06 Electron-withdrawing effects; altered acidity
(2S,3S)-2-Boc-amino-3-hydroxy-3-phenyl-propionic acid Hydroxyl (-OH) and phenyl group C14H19NO5 281.30 Enhanced hydrogen bonding capacity
3-Amino-3-(2,4-dichloro-phenyl)-propionic acid Dichloro substitution at 2,4-positions C9H7Cl2NO2 248.07 Altered steric/electronic profile

Table 1. Structural and functional comparisons with analogs.

Impact of Substituents on Reactivity and Binding

  • Boc Protection: The Boc group in the target compound reduces amine reactivity, making it suitable for stepwise synthesis or applications requiring controlled deprotection. In contrast, unprotected amines (e.g., 3-Amino-3-(3,4-dichloro-phenyl)-propionic acid) exhibit higher nucleophilicity but lower stability .
  • Chlorine Substitution : The 3,4-dichlorophenyl group in the target compound creates a distinct electronic environment compared to the 2,4-dichloro analog. The para-chloro position enhances hydrophobic interactions, while meta-substitution may influence resonance effects .

Key Research Findings

  • Synthetic Utility : The Boc-protected derivative is preferred in multi-step syntheses due to its stability, whereas unprotected amines require careful handling .
  • Biological Activity : Dichlorophenyl-substituted propionic acids demonstrate varied activity based on substitution patterns. For example, 3,4-dichloro analogs show stronger hydrophobic binding than 2,4-dichloro variants in enzyme assays .

Biological Activity

3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid (CAS No. 574729-44-5) is a synthetic organic compound belonging to the class of amino acids. Its unique structure features a tert-butoxycarbonyl (Boc) protecting group and a dichlorophenyl moiety, which contribute to its biological activity and potential applications in pharmaceuticals and biochemistry.

  • Molecular Formula: C14H17Cl2NO4
  • Molecular Weight: 334.2 g/mol
  • Boiling Point: 477.9 ± 45.0 °C (predicted)
  • Density: 1.321 ± 0.06 g/cm³ (predicted)
  • pKa: 3.69 ± 0.10 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The Boc group can be removed under acidic conditions, exposing the free amino group, which can participate in various biochemical reactions. The dichlorophenyl group may enhance binding affinity to certain targets, influencing its biological effects .

Enzyme Inhibition and Protein-Ligand Interactions

Research indicates that this compound can serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of amino acids can inhibit Protein Tyrosine Phosphatases (PTPs), which are critical in insulin signaling pathways . This inhibition can lead to enhanced insulin sensitivity and improved glucose metabolism, making it a candidate for managing Type II diabetes and metabolic syndrome.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar amino acid derivatives:

Compound NameStructure FeaturesBiological Activity
This compoundBoc protecting group + dichlorophenylEnzyme inhibition, potential insulin sensitizer
3-Tert-butoxycarbonylamino-2-phenyl-propionic acidLacks dichloro substitutionLimited biological activity
3-Amino-2-(3,4-dichloro-phenyl)-propionic acidLacks Boc protecting groupVaries based on amino group exposure

Case Studies

  • Inhibition of PTP1B : A study demonstrated that modifications in amino acid structures could significantly impact their ability to inhibit PTP1B, suggesting that the dichlorophenyl substitution enhances binding affinity and selectivity towards this enzyme .
  • Antimicrobial Activity : Similar compounds have been screened for antimicrobial properties against various pathogens, indicating that structural modifications can lead to significant variations in biological activity .

Q & A

Q. What strategies are recommended for optimizing the synthesis of 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid, particularly for Boc protection and coupling reactions?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. For coupling reactions, carbodiimide-based reagents (e.g., DCC or EDC) with NHS or HOBt as activators are effective for forming amide bonds. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) ensures removal of unreacted intermediates. Monitoring reaction progress with TLC (UV visualization) or LC-MS is critical to confirm Boc protection efficiency .

Q. How can impurities be minimized during purification of this compound, and what analytical techniques are essential?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DCM/hexane mixtures) or preparative HPLC (gradient elution with acetonitrile/water) effectively reduces impurities. Analytical techniques include:
  • HPLC-PDA : To assess purity (>98%) using a C18 column and UV detection at 254 nm.
  • 1H/13C NMR : To verify structural integrity, focusing on Boc-group protons (~1.4 ppm for tert-butyl) and aromatic signals from the dichlorophenyl moiety.
  • LC-MS (ESI+) : To confirm molecular ion peaks ([M+H]+) and detect trace byproducts.
    Residual solvents should be quantified via GC-MS .

Advanced Research Questions

Q. How can stereochemical integrity be ensured during synthesis, and what methods validate enantiomeric purity?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) may be employed during the amino acid coupling step. To validate enantiopurity:
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with isopropanol/hexane mobile phases.
  • Optical Rotation : Compare observed [α]D values with literature data for the target enantiomer.
  • Circular Dichroism (CD) : Confirm Cotton effects aligned with the desired configuration.
    Contamination by diastereomers (e.g., from racemization) can be quantified via integration of split signals in 1H NMR .

Q. What protocols are recommended for validating analytical methods in stability-indicating assays?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for method validation:
  • Specificity : Demonstrate baseline separation of degradation products (e.g., Boc-deprotected analogs) via forced degradation studies (acid/base hydrolysis, oxidative stress).
  • Linearity : Establish a calibration curve (R² > 0.998) over 50–150% of the target concentration.
  • Accuracy/Precision : Spike recovery experiments (98–102%) and inter-day RSD < 2%.
  • Robustness : Test variations in mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%).
    Stability samples should be analyzed using validated LC-MS/MS or UPLC-PDA methods .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor:
  • Boc Deprotection : Hydrolysis under acidic conditions (pH < 3) or thermal stress (>80°C), detected via LC-MS loss of [M+H-100]+ (tert-butyl fragment).
  • Oxidation : Dichlorophenyl ring oxidation to quinone derivatives (UV shift to ~300 nm).
  • Photodegradation : Use ICH Q1B photostability guidelines (exposure to UV/visible light).
    Storage recommendations:
  • Short-term : -20°C in anhydrous DMSO under argon.
  • Long-term : Lyophilized at -80°C with desiccants .

Q. How can contradictory bioactivity data in receptor-binding assays be resolved?

  • Methodological Answer : Discrepancies may arise from batch-to-batch impurity variations or stereochemical inconsistencies. Mitigation strategies include:
  • Orthogonal Binding Assays : Compare radioligand displacement (e.g., [3H]PSB-12150 for related targets) with functional assays (cAMP accumulation or calcium flux).
  • Dose-Response Curves : Calculate IC50 values across multiple replicates (n ≥ 3) to assess variability.
  • Impurity Profiling : Correlate bioactivity with HPLC purity thresholds (>99% for high-affinity binding).
    If enantiomeric contamination is suspected, re-purify via chiral chromatography and retest .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid
Reactant of Route 2
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3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid

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